Tetrabutylammonium fluoride dihydrofluoride

Catalog No.
S763043
CAS No.
99337-56-1
M.F
C16H38F3N
M. Wt
301.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride dihydrofluoride

CAS Number

99337-56-1

Product Name

Tetrabutylammonium fluoride dihydrofluoride

IUPAC Name

tetrabutylazanium;fluoride;dihydrofluoride

Molecular Formula

C16H38F3N

Molecular Weight

301.47 g/mol

InChI

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1

InChI Key

MRXQMNWIADOAJY-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-]

Tetrabutylammonium fluoride, commonly abbreviated to TBAF, is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N+F− . TBAF is used as a source of fluoride ion in organic solvents .

    Deprotection of Silyl and N-Sulfonyl Groups

    TBAF is used for the deprotection of silyl and N-sulfonyl groups . The specific methods and results would depend on the particular reaction conditions and substrates used.

    Fluorination Reactions

    TBAF is used in fluorination reactions . Again, the specific methods and results would depend on the particular reaction conditions and substrates used.

    Synthesis of 2-Substituted Indoles

    TBAF is used to synthesize 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .

    Preparation of Triple Monoamine Reuptake Inhibitors

    TBAF is used in the preparation of triple monoamine reuptake inhibitors .

    Synthesis of Conjugated Dienoic Acid Esters

    TBAF is used in the synthesis of conjugated dienoic acid esters .

    Synthesis of Polyacetylenic Glucosides

    TBAF is used in the synthesis of polyacetylenic glucosides .

Tetrabutylammonium fluoride dihydrofluoride has the molecular formula C₁₆H₃₈F₃N and is characterized by the presence of three fluoride ions per molecule, which enhances its reactivity compared to other similar compounds. This compound is often encountered in a solid state and can be used as a source of fluoride ions in organic reactions. It is recognized for its ability to facilitate various chemical transformations due to the strong hydrogen bonding capabilities of the fluoride ions involved .

  • Deprotection Reactions: Tetrabutylammonium fluoride dihydrofluoride is commonly used to remove silyl ether protecting groups from alcohols and phenols, facilitating further synthetic steps .
  • Fluorination Reactions: It acts as a fluorinating agent, where the fluoride ions can replace other functional groups in organic substrates.
  • Phase Transfer Catalysis: The compound can also function as a phase transfer catalyst, aiding in reactions that involve reactants in different phases (e.g., solid-liquid or liquid-liquid) by enhancing the solubility of ionic species in organic solvents .

Tetrabutylammonium fluoride dihydrofluoride can be synthesized through several methods:

  • Ion Exchange Method: One common method involves passing hydrofluoric acid through an ion-exchange resin containing tetrabutylammonium bromide. This process yields tetrabutylammonium fluoride dihydrofluoride upon evaporation of the solvent .
  • Direct Reaction with Hydrofluoric Acid: Another method includes reacting tetrabutylammonium hydroxide with hydrofluoric acid, leading to the formation of the desired salt .

The applications of tetrabutylammonium fluoride dihydrofluoride are diverse:

  • Organic Synthesis: It is widely used as a reagent for various organic transformations, including deprotection and fluorination reactions.
  • Catalysis: It serves as a phase transfer catalyst in numerous reactions, enhancing reaction rates and yields .
  • Fluoride Ion Source: In research settings, it is utilized as a reliable source of free fluoride ions for various analytical applications, including sensor development .

Interaction studies involving tetrabutylammonium fluoride dihydrofluoride typically focus on its reactivity with organic substrates. The compound's ability to donate fluoride ions makes it an important participant in nucleophilic substitution reactions and other mechanisms where fluoride plays a critical role. Its interactions with different solvents also influence its reactivity profile, making solvent choice crucial for optimal performance in synthetic applications .

Tetrabutylammonium fluoride dihydrofluoride shares similarities with other quaternary ammonium salts but stands out due to its unique structure and reactivity profile. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Tetrabutylammonium fluorideC₁₆H₃₆FNCommonly used as a fluoride source in organic synthesis; less reactive than dihydrofluoride.
Tetraethylammonium fluorideC₈H₁₈FNSimilar applications but lower solubility; less sterically hindered than tetrabutyl derivatives.
Trimethylbenzylammonium chlorideC₁₉H₂₁ClNUsed as a phase transfer catalyst; more hydrophilic compared to tetrabutyl derivatives.

Tetrabutylammonium fluoride dihydrofluoride's enhanced reactivity due to multiple fluorine atoms makes it particularly effective for specific applications that require strong nucleophiles or efficient deprotection strategies.

Ion-Exchange Process

The ion-exchange methodology represents the most established industrial approach for synthesizing tetrabutylammonium fluoride dihydrofluoride [1] [2]. This process involves passing aqueous hydrofluoric acid through an Amberlite IRA 410 OH column, followed by treatment with an aqueous solution of tetrabutylammonium bromide [3]. The combined water fractions undergo repeated evaporation until complete water removal is achieved, yielding tetrabutylammonium fluoride as an oil in quantitative yield [4].

The ion-exchange process demonstrates several advantages for large-scale production. The method produces anhydrous tetrabutylammonium fluoride with exceptional purity levels . However, this approach requires specialized infrastructure and presents safety considerations due to hydrofluoric acid handling requirements [2]. The process achieves quantitative yields while maintaining consistent product quality across production batches [1].

Metathesis Reaction Methodology

Industrial production frequently employs metathesis reactions between tetrabutylammonium salts and fluoride sources . This approach typically involves reacting tetrabutylammonium chloride with potassium fluoride in aqueous solutions [7]. The reaction proceeds under mild conditions, with typical yields ranging from 70% to 90% depending on specific reaction parameters .

The metathesis route offers significant advantages for industrial applications. The process is safer and more cost-effective compared to ion-exchange methods . This methodology avoids hazardous solvents such as hydrofluoric acid, emphasizing environmentally friendly synthetic approaches . However, the metathesis reaction may produce hydrated forms of the product, requiring additional purification steps to achieve desired anhydrous conditions .

Hexafluorobenzene-Cyanide Method

Advanced industrial synthesis employs the reaction between hexafluorobenzene and tetrabutylammonium cyanide to generate anhydrous tetrabutylammonium fluoride [8]. This method achieves nearly quantitative yields with molar ratios ranging from 1:1 to 1:6 [8]. The process produces high-purity anhydrous material suitable for demanding applications requiring minimal water content [8].

The hexafluorobenzene-cyanide methodology demonstrates exceptional yield characteristics while maintaining product purity. The reaction requires strict anhydrous conditions throughout the synthesis process [8]. This approach represents a significant advancement in industrial fluoride salt production, offering improved safety profiles compared to traditional hydrofluoric acid-based methods [8].

Acid-Base Reaction Approach

Industrial facilities also utilize acid-base reactions involving tetrabutylammonium hydroxide and hydrogen fluoride . This straightforward approach achieves yields of 85-95% under controlled reaction conditions . The method provides a simple procedure for large-scale production while maintaining acceptable product quality standards .

The acid-base reaction methodology offers operational simplicity for industrial implementation. However, the process requires careful handling of hydrogen fluoride, presenting safety considerations that must be addressed through appropriate engineering controls . The method produces hydrated forms of the product, necessitating subsequent dehydration procedures for anhydrous applications .

MethodReagentsYield (%)AdvantagesChallenges
Ion-Exchange ProcessHydrofluoric acid, ion-exchange resin, tetrabutylammonium bromideQuantitativeHigh purity anhydrous product [1]Specialized infrastructure required [2]
Metathesis ReactionTetrabutylammonium chloride, potassium fluoride70-90Safer, cost-effective May produce hydrated forms
Hexafluorobenzene-Cyanide MethodHexafluorobenzene, tetrabutylammonium cyanideNearly quantitativeHigh yield, anhydrous product [8]Requires strict anhydrous conditions [8]
Acid-Base ReactionTetrabutylammonium hydroxide, hydrogen fluoride85-95Simple procedure HF handling safety concerns

Anhydrous vs. Hydrated Forms: Challenges in Isolation

Anhydrous Form Characteristics

Anhydrous tetrabutylammonium fluoride (molecular formula C16H36FN, molecular weight 261.46 g/mol) presents unique isolation challenges due to its inherent instability [10]. The compound demonstrates thermal instability, particularly when exposed to elevated temperatures or moisture [10]. Research indicates that anhydrous tetrabutylammonium fluoride is relatively unstable in tetrahydrofuran solutions, decomposing through Hofmann elimination pathways [4].

The anhydrous form exhibits exceptional reactivity characteristics, making it highly valuable for demanding synthetic applications [10]. However, this enhanced reactivity contributes to storage and handling difficulties [10]. The compound requires storage under inert atmosphere conditions at temperatures below 0°C to maintain stability [10]. Commercial availability of anhydrous tetrabutylammonium fluoride remains limited due to production costs and stability concerns [10].

Dihydrofluoride Form Properties

Tetrabutylammonium fluoride dihydrofluoride (molecular formula C16H38F3N, molecular weight 301.48 g/mol) demonstrates improved stability compared to the anhydrous form [11]. The dihydrofluoride variant maintains high reactivity while offering enhanced storage characteristics [11]. This form requires storage at temperatures between 0-6°C with appropriate moisture control measures [11].

The dihydrofluoride form provides commercially viable characteristics for industrial applications [11]. The compound exhibits high solubility in dichloromethane and other organic solvents [11]. Commercial availability of this form exceeds that of the anhydrous variant due to improved stability and handling properties [11]. The dihydrofluoride form maintains sufficient reactivity for most synthetic applications while offering practical advantages for large-scale use [11].

Trihydrate Form Considerations

Tetrabutylammonium fluoride trihydrate (molecular formula C16H36FN·3H2O, molecular weight 315.51 g/mol) represents the most stable hydrated form [12]. This variant demonstrates excellent stability characteristics, allowing storage at room temperature under appropriate conditions [12]. The trihydrate form exhibits wide commercial availability due to its favorable stability profile [12].

The trihydrate form maintains moderate reactivity suitable for many synthetic applications [12]. However, the presence of water molecules may limit its effectiveness in moisture-sensitive reactions [12]. The compound demonstrates high solubility in tetrahydrofuran and other polar solvents [12]. Storage requirements for the trihydrate form are less stringent compared to anhydrous or dihydrofluoride variants [12].

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (12.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (12.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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